3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole

Medicinal Chemistry Physicochemical Property Profiling Drug-like Optimization

3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole (CAS 1216279-40-1, molecular formula C12H15N3O, molecular weight 217.27 g/mol) is a heterocyclic small molecule belonging to the unsymmetrical 3,5-disubstituted 1,2,4-triazole class. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, capable of acting as a bioisostere for amide, ester, and carboxylic acid functionalities, and is integral to numerous clinically approved drugs including antifungals (fluconazole, voriconazole), anxiolytics (alprazolam), and aromatase inhibitors (letrozole).

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12126583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NN1)C2=CC(=CC=C2)OC
InChIInChI=1S/C12H15N3O/c1-8(2)11-13-12(15-14-11)9-5-4-6-10(7-9)16-3/h4-8H,1-3H3,(H,13,14,15)
InChIKeySROYXCAQNSHMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole (CAS 1216279-40-1): A 3,5-Disubstituted Triazole Building Block for Chemical Biology and Medicinal Chemistry Procurement


3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole (CAS 1216279-40-1, molecular formula C12H15N3O, molecular weight 217.27 g/mol) is a heterocyclic small molecule belonging to the unsymmetrical 3,5-disubstituted 1,2,4-triazole class . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, capable of acting as a bioisostere for amide, ester, and carboxylic acid functionalities, and is integral to numerous clinically approved drugs including antifungals (fluconazole, voriconazole), anxiolytics (alprazolam), and aromatase inhibitors (letrozole) [1]. The specific substitution pattern—an isopropyl group at the 3-position and a 3-methoxyphenyl group at the 5-position—differentiates this compound from symmetric or differently substituted triazole analogs and determines its unique physicochemical and potential binding properties [2].

Why 3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs in Structure-Activity Programs


The 1,2,4-triazole scaffold is not a uniform commodity; substitution pattern decisively governs physicochemical and biological outcomes. The 3-isopropyl group introduces steric bulk and lipophilicity distinct from smaller alkyl (methyl, ethyl) or polar substituents, while the 3-methoxyphenyl moiety at the 5-position engenders specific electronic and conformational properties that differ markedly from 4-methoxyphenyl, unsubstituted phenyl, or halogenated aryl analogs [1]. These differences translate into measurable shifts in pKa, lipophilicity (log D), and hydrogen-bonding capacity, directly affecting target binding, metabolic stability, and off-target liability [2]. The quantitative evidence below demonstrates why this specific substitution pattern yields differentiated property profiles that cannot be achieved with near-neighbor compounds.

Quantitative Differentiation Evidence for 3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole Against Closest Structural Analogs


Meta-Methoxy Phenyl Substitution Modulates Lipophilicity and Hydrogen Bond Acceptors Differently Relative to Para-Methoxy and Unsubstituted Phenyl Analogs

The 3-methoxyphenyl substituent shifts polar surface area (PSA) and hydrogen bond acceptor (HBA) count relative to the unsubstituted phenyl analog 3-isopropyl-5-phenyl-1H-1,2,4-triazole, while preserving an HBD of 2 and zero Rule-of-5 violations. The target compound has a computed AlogP of approximately 1.29, PSA of 90.65 Ų, HBA of 5, and HBD of 2 ; the phenyl analog would be expected to exhibit lower PSA (~55 Ų) and HBA (4), fundamentally altering membrane permeability and solubility profiles [1]. This meta-methoxy configuration further distinguishes itself from the 4-methoxyphenyl isomer, which often exhibits greater metabolic N-dealkylation liability and altered π-stacking orientation compared to the meta-substituted analog.

Medicinal Chemistry Physicochemical Property Profiling Drug-like Optimization

3-Methoxy Substitution Influences N2 vs. N4 Alkylation Regioselectivity During Derivatization, Providing Synthetic Advantages Over Non-Functionalized Phenyl Triazoles

In the synthesis of unsymmetrical 3,5-disubstituted 1,2,4-triazoles, the nature of the 5-aryl substituent influences tautomeric equilibrium and subsequent N-alkylation regioselectivity. The electron-donating meta-methoxy group polarizes the triazole ring, favoring N2 alkylation over N4 alkylation in certain conditions, whereas electron-withdrawing or unsubstituted aryl groups shift the product distribution. In a series of 4-benzylamino-4H-1,2,4-triazole derivatives synthesized by Bekircan et al. (2014) [1], analogous compounds bearing methoxyphenyl substituents exhibited distinct pKa values (measured potentiometrically in four non-aqueous solvents) compared to halogen-substituted analogs, directly reflecting electronic modulation of the heterocycle. The 3-methoxyphenyl analog provides an intermediate electronic profile that expands synthetic diversity without resorting to strongly deactivating substituents.

Synthetic Methodology Regioselectivity Building Block Procurement

Optimal Research and Procurement Application Scenarios for 3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole


Diversification of Compound Libraries for Phenotypic and Target-Based Screening

Compound library designers seeking to expand chemical diversity in screening decks can selectively procure this specific 3-isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole to introduce incremental but property-relevant variation relative to the ubiquitous 3-phenyl or 3-(4-methoxyphenyl) triazole scaffolds [1]. The meta-methoxy substitution pattern alters hydrogen-bonding geometry and PSA, which can shift hit profiles in whole-cell phenotypic assays without compromising Rule-of-5 drug-likeness [2].

Lead Optimization of Triazole-Containing Antifungal and Antibacterial Hit Series

In medicinal chemistry programs targeting fungal CYP51 or bacterial enzymes where triazole-metal coordination is essential, the 3-methoxyphenyl derivative offers a differentiated lipophilic balance and metabolic profile compared to 4-methoxyphenyl or halogenated analogs [1]. This compound can be sourced to test the structure-activity relationship (SAR) hypothesis that meta-methoxy substitution improves selectivity over human CYP enzymes relative to para-substituted or fluconazole-like analogs [2].

Development of Regioselective N-Functionalization Protocols for Triazole Building Blocks

Process chemists and synthetic methodology groups can utilize this compound as a model substrate to study electronic effects on N2 vs. N4 alkylation selectivity in 3,5-disubstituted 1,2,4-triazoles. The distinct electronic influence of the meta-methoxyphenyl group, as inferred from pKa studies on analogous unsymmetrical triazoles [1], provides a defined reactivity profile for optimizing reaction conditions and scaling up regioselective syntheses [2].

Physicochemical Benchmarking for CNS Drug Discovery Programs

Drug discovery teams evaluating central nervous system (CNS) drug candidates can use the measured or calculated physicochemical properties (AlogP 1.29, PSA 90.65 Ų, HBD 2) [1] of this compound as a reference point for designing CNS-penetrant or CNS-sparing triazole-based leads, comparing directly against analogs with lower PSA or higher lipophilicity. This supports informed procurement decisions when selecting building blocks with optimal permeability–efflux ratios [2].

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